4,6-Dichloro-2-propylpyrimidin-5-amine 4,6-Dichloro-2-propylpyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 61456-97-1
VCID: VC17313979
InChI: InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3
SMILES:
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07 g/mol

4,6-Dichloro-2-propylpyrimidin-5-amine

CAS No.: 61456-97-1

Cat. No.: VC17313979

Molecular Formula: C7H9Cl2N3

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-propylpyrimidin-5-amine - 61456-97-1

Specification

CAS No. 61456-97-1
Molecular Formula C7H9Cl2N3
Molecular Weight 206.07 g/mol
IUPAC Name 4,6-dichloro-2-propylpyrimidin-5-amine
Standard InChI InChI=1S/C7H9Cl2N3/c1-2-3-4-11-6(8)5(10)7(9)12-4/h2-3,10H2,1H3
Standard InChI Key FXNOWTILMCMPCQ-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC(=C(C(=N1)Cl)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The compound is systematically named 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, reflecting the positions of its functional groups on the pyrimidine ring. The presence of the propylthio (-S-CH₂CH₂CH₃) moiety distinguishes it from analogous pyrimidines lacking sulfur . A common point of confusion arises from informal abbreviations that omit the "thio" designation, but the sulfur atom is integral to its structure and reactivity.

Table 1: Key Identifiers and Physical Properties

PropertyValue/DescriptionSource
CAS No.145783-15-9
Molecular FormulaC7H9Cl2N3S\text{C}_7\text{H}_9\text{Cl}_2\text{N}_3\text{S}
Molecular Weight238.14 g/mol
Boiling Point334.1 ± 37.0 °C (predicted)
Density1.44 g/cm³
SolubilitySoluble in methanol
AppearanceWhite to brown powder or liquid
pKa-3.46 ± 0.12 (predicted)

Synthesis and Manufacturing

Industrial Synthesis Pathway

The large-scale production of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine involves catalytic hydrogenation of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine. A representative procedure from patent literature outlines the following steps:

  • Reaction Setup: A stainless steel autoclave is charged with tert-butyl methyl ether (370 g) and 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine (94.5 g, 0.35 mol).

  • Catalyst Introduction: A pre-prepared catalyst suspension (exact composition proprietary) is transferred under nitrogen.

  • Hydrogenation: Hydrogen gas is introduced at 10 bar while heating to 65°C with vigorous stirring (600 rpm). The exothermic reaction completes within 4 hours, consuming ~1.1 mol H2\text{H}_2.

  • Workup: Post-reaction, the mixture is cooled, filtered to remove the catalyst, and washed with tert-butyl methyl ether. The organic phase is separated, yielding the product in >95% purity .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature65°CMinimizes side reactions
Hydrogen Pressure10 barEnsures complete nitro reduction
Stirring Rate600 rpmEnhances gas-liquid mixing
Catalyst LoadingUndisclosed (proprietary)Critical for reaction rate

Alternative Synthetic Routes

A related method for 2-amino-4,6-dichloro-5-methylpyrimidine involves deprotection of a (dimethylamino)methylene-protected intermediate using HCl in ethanol . While this approach achieves 96% yield, it is less directly applicable to the propylthio analog but highlights the generality of Vilsmeier–Haack–Arnold chemistry for pyrimidine functionalization .

Pharmaceutical Applications

Role in Ticagrelor Production

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a key intermediate in synthesizing ticagrelor (Brilinta®), a P2Y₁₂ receptor antagonist used to prevent thrombotic events in acute coronary syndrome . The propylthio group participates in subsequent nucleophilic substitutions to install morpholine and cyclopropylmethoxy groups critical for ticagrelor’s reversible binding .

Future Research Directions

  • Catalyst Development: Exploring non-precious metal catalysts for hydrogenation could reduce manufacturing costs .

  • Biological Screening: Expanding in vitro testing to assess kinase inhibition or antiviral activity, as seen in related dichloropyrimidines .

  • Derivatization Studies: Modifying the propylthio group to optimize pharmacokinetic properties in drug candidates.

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